molecular formula C24H29NO2 B1588781 Murrayanol CAS No. 144525-81-5

Murrayanol

Cat. No. B1588781
CAS RN: 144525-81-5
M. Wt: 363.5 g/mol
InChI Key: RTEIBQDXHHQYRJ-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Murrayanol” is a natural carbazole alkaloid . It is derived from the leaves of Murraya koenigii . It has been recognized as an important class of potential therapeutic agents due to its various biological activities .


Synthesis Analysis

The synthesis of this compound involves complex biochemical processes. The majority of these compounds are derived from 3-methylcarbazole as a common precursor . The tricyclic basic skeleton is formed via a prenylated 2-quinolone intermediate .


Molecular Structure Analysis

This compound has a molecular formula of C24H29NO2 . It has a total of 58 bonds, including 29 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 2 double bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aromatic hydroxyl, 1 ether (aromatic), and 1 Pyrrole .


Physical And Chemical Properties Analysis

This compound is a crystalline compound . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Flavonols and Coumarins in Murraya omphalocarpa

Murrayanol, identified as a new flavonol, was discovered in the ethanolic extract of Murraya omphalocarpa fruit. This study highlights its characterization alongside other known substances, suggesting its potential in phytochemical studies and possibly in pharmacological research (Wu, Tien, Arisawa, Shimizu, & Naokata, 1980).

Carbazole Alkaloids from Murraya koenigii

This compound was isolated from the fruits of Murraya koenigii, indicating its significance in the study of carbazole alkaloids. This research aids in understanding the chemical composition of Murraya koenigii, which is vital for exploring its biological activities (Reisch, Goj, Wickramasinghe, Herath, & Henkel, 1992).

Bioactive Carbazole Alkaloids

This compound demonstrated significant bioactivity in anti-inflammatory assays and exhibited antioxidant, mosquitocidal, antimicrobial, and topoisomerase I and II inhibition activities. This underlines its potential in therapeutic applications and as a lead compound in drug discovery (Ramsewak, Nair, Strasburg, Dewitt, & Nitiss, 1999).

Targeting Epstein-Barr Virus with this compound

A study focused on the inhibitory potential of this compound against Epstein-Barr virus nuclear antigen 1 (EBNA-1), showcasing its prospective role in antiviral therapy. This compound's strong binding energy and interaction with EBNA-1 highlight its potential in addressing EBV-related health issues (Mathivadani, Smiline, & Priyadharsini, 2020).

Mechanism of Action

Target of Action

Murrayanol, a phyto-carbazole alkaloid found in the Rutaceae family, primarily targets human prostaglandin-endoperoxide H synthase (hPGHS-1 and hPGHS-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that perform various physiological functions, including the mediation of inflammation and pain.

Mode of Action

This compound interacts with its targets, hPGHS-1 and hPGHS-2, by binding to their active sites, thereby inhibiting their activity . This interaction results in the reduction of prostaglandin synthesis, leading to potential anti-inflammatory effects.

Biochemical Pathways

By inhibiting hPGHS-1 and hPGHS-2, this compound affects the prostaglandin biosynthesis pathway. Prostaglandins are part of the eicosanoid class of fatty acid derivatives, which have various physiological effects, including the regulation of inflammation. By inhibiting this pathway, this compound can potentially reduce inflammation and pain .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the activity of hPGHS-1 and hPGHS-2, this compound reduces the production of prostaglandins, which are key mediators of inflammation. This can lead to a decrease in inflammatory responses in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Additionally, the plant source of this compound, its extraction method, and its formulation can also influence its efficacy. More research is needed to understand how these and other environmental factors influence the action of this compound .

properties

IUPAC Name

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-methoxy-6-methyl-9H-carbazol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO2/c1-15(2)7-6-8-16(3)9-10-19-22(26)12-11-18-20-13-17(4)23(27-5)14-21(20)25-24(18)19/h7,9,11-14,25-26H,6,8,10H2,1-5H3/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEIBQDXHHQYRJ-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC)NC3=C2C=CC(=C3CC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1OC)NC3=C2C=CC(=C3C/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019966
Record name Murrayanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Murrayanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

144525-81-5
Record name 1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-methoxy-6-methyl-9H-carbazol-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144525-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Murrayanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Murrayanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

161 °C
Record name Murrayanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Beyond its potential antiviral activity, what other biological activities has murrayanol demonstrated?

A1: this compound, alongside other carbazole alkaloids from Murraya koenigii, has demonstrated a range of biological activities. Notably, it exhibits anti-inflammatory effects by inhibiting both human prostaglandin H synthase-1 (hPGHS-1) and hPGHS-2, with IC50 values of 109 µg/mL and 218 µg/mL, respectively []. This suggests its potential application in managing inflammatory conditions.

Q2: How does the consumption of Murraya koenigii itself, in the form of a chutney, affect human health?

A2: A study investigated the impact of supplementing the diet of hypertensive subjects with Murraya koenigii chutney []. The results showed that daily consumption of the chutney, containing 5 grams of curry leaf powder, for 60 days led to a significant reduction in both systolic and diastolic blood pressure []. This effect could be attributed to the synergistic action of various bioactive compounds present in curry leaves, including this compound. This finding highlights the potential health benefits of incorporating Murraya koenigii into the diet.

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